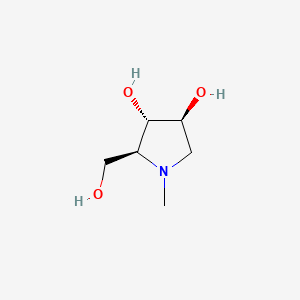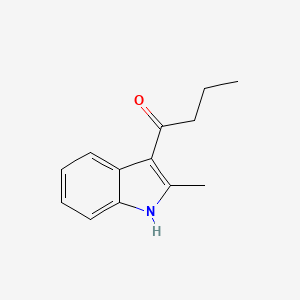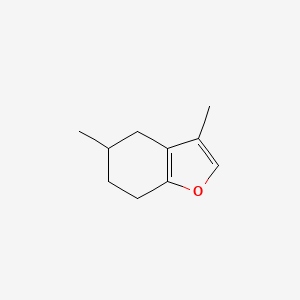![molecular formula C9H5NO2 B15211918 Furo[3,2-f][1,2]benzoxazole CAS No. 267-57-2](/img/structure/B15211918.png)
Furo[3,2-f][1,2]benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuro[5,6-d]isoxazole is a heterocyclic compound that combines the structural motifs of benzofuran and isoxazole These structures are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[5,6-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethyl-4-nitroisoxazole with salicylaldehydes to form nitrostyrylisoxazoles, which are then cyclized with ethyl bromoacetate and triethylamine to yield ethyl 2,3-dihydro-3-[(3-methyl-4-nitro-5-isoxazolyl)methyl]benzofuran-2-carboxylates. Reductive cyclization with tin(II) chloride in methanol completes the synthesis .
Industrial Production Methods
Industrial production methods for benzofuro[5,6-d]isoxazole are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzofuro[5,6-d]isoxazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-methanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of benzofuro[5,6-d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerase IV in bacteria, leading to antibacterial effects . The presence of functional groups like halogens, nitro, and hydroxyl groups at specific positions enhances its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: A related compound with a fused benzene and furan ring, known for its antimicrobial properties.
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom, used in various pharmaceuticals.
Uniqueness
Benzofuro[5,6-d]isoxazole is unique due to its combined structural features of benzofuran and isoxazole, which confer a wide range of biological activities. This hybrid structure allows for enhanced interactions with biological targets, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
267-57-2 |
|---|---|
Molekularformel |
C9H5NO2 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
furo[3,2-f][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-11-8-4-9-7(3-6(1)8)5-10-12-9/h1-5H |
InChI-Schlüssel |
ZWUILGZNFOGZSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=CC3=C(C=C21)C=NO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B15211841.png)
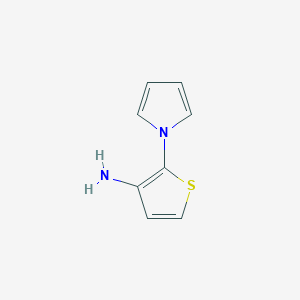
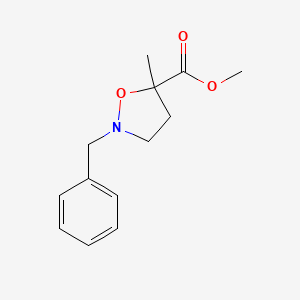
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)
![2-[2-(Phenylselanyl)prop-2-en-1-yl]furan](/img/structure/B15211856.png)

![8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15211864.png)

